molecular formula C17H23BrClNO5 B4003286 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4003286
M. Wt: 436.7 g/mol
InChI Key: PHPXMSMQNBGVNN-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that features a combination of halogenated aromatic rings and a piperidine moiety

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine oxalate is involved in various synthetic pathways and chemical reactions, reflecting its utility in organic synthesis and potential applications in developing pharmaceuticals and other chemical materials. For example, research on similar compounds has demonstrated methodologies for bromination reactions, showcasing how such compounds can serve as precursors for further chemical transformations. The bromination of oxochroman derivatives, leading to reactive bromine atoms in the structure, illustrates the compound's role in synthesizing more complex molecules (Bevan & Ellis, 1983).

Environmental Applications

Investigations into the degradation of pollutants, such as pesticides in water through advanced oxidation processes, highlight the relevance of structurally related compounds in environmental chemistry. For instance, the complete oxidation of metolachlor and methyl parathion using photoassisted Fenton reactions signifies the potential for similar compounds to assist in breaking down environmental contaminants into less harmful substances (Pignatello & Sun, 1995).

Catalysis and Oxidation Processes

Research on compounds like 1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine oxalate also extends to catalysis, particularly in oxidation reactions. For example, studies on the electrochemical modeling of related compounds' reactions provide insights into using these molecules as mediators in oxidation processes, which is crucial for developing efficient synthetic methodologies (Kashparova et al., 2007).

Analytical Chemistry Applications

Additionally, the compound's structural analogs have been explored for their potential in analytical chemistry, such as in chemiluminescence reactions. The synthesis and application of oxalate esters, for example, demonstrate the role of similar chemical structures in developing sensitive detection methods for various analytes (Imai et al., 1986).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine typically involves multiple steps, starting with the halogenation of a methylphenol derivative. The bromination and chlorination reactions are carried out under controlled conditions to ensure selective substitution on the aromatic ring. The resulting halogenated phenol is then reacted with an ethylating agent to introduce the ethyl group. This intermediate is subsequently coupled with 4-methylpiperidine under basic conditions to form the final product. The oxalic acid is added to form the oxalate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to remove halogen atoms.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like

Properties

IUPAC Name

1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO.C2H2O4/c1-11-3-5-18(6-4-11)7-8-19-15-13(16)9-12(2)10-14(15)17;3-1(4)2(5)6/h9-11H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXMSMQNBGVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
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1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid

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